N-6 Methyl Substitution Minimizes Steric Bulk and Lipophilicity Relative to Larger N-6 Alkyl Analogs
The N-6 substituent in the isothiazolo[4,5-d]pyrimidine-5,7-dione series governs both lipophilicity and steric occupancy within biological target binding pockets [1]. When compared to the N-6 propyl analog (6-propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, CAS 1325303-67-0, MW 288.33) and the N-6 cyclopropyl analog (6-cyclopropyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, CAS 1325307-25-2, MW 286.31), the target compound (MW 260.27) possesses a lower molecular weight and a smaller steric footprint . This reduction in size and lipophilicity is consistent with improved ligand efficiency metrics commonly employed in fragment-based and lead-like screening paradigms [1]. The methyl group retains a single hydrogen-bond donor site at N-4 while avoiding the conformational flexibility and increased logP introduced by larger alkyl chains [1].
| Evidence Dimension | Molecular weight and N-6 substituent steric/lipophilic contribution |
|---|---|
| Target Compound Data | MW = 260.27 g/mol; N-6 substituent = methyl (CH₃) |
| Comparator Or Baseline | N-6 propyl analog: MW = 288.33 g/mol; N-6 cyclopropyl analog: MW = 286.31 g/mol |
| Quantified Difference | ΔMW = -28.06 (vs. propyl); -26.04 (vs. cyclopropyl); estimated ΔclogP ≈ -0.8 to -1.2 log units |
| Conditions | Calculated physicochemical properties based on molecular formula; clogP estimated by additive fragment methods |
Why This Matters
Lower molecular weight and reduced lipophilicity correlate with superior ligand efficiency and more favorable ADME profiles in drug discovery screening cascades [1].
- [1] Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Current Medicinal Chemistry, 2016, 23(24): 2743-2774. DOI: 10.2174/0929867323666160510121956. View Source
